Methyl 5-[(diethylamino)methyl]-2-furoate
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Overview
Description
Methyl 5-[(diethylamino)methyl]-2-furoate is an organic compound with the molecular formula C11H17NO3 It is a derivative of furoic acid, where the furan ring is substituted with a methyl ester group and a diethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(diethylamino)methyl]-2-furoate typically involves the reaction of 5-formyl-2-furoic acid with diethylamine and formaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich reaction mechanism, where the formyl group is converted into a diethylaminomethyl group. The resulting intermediate is then esterified with methanol to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(diethylamino)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(diethylamino)methyl]-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(diethylamino)methyl]-2-furoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving furan derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(diethylamino)methyl]-2-furoate involves its interaction with various molecular targets. The diethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The furan ring can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-2-furoate
- Methyl 5-[(dimethylamino)methyl]-2-furoate
- Methyl 5-[(diethylamino)methyl]-3-furoate
Uniqueness
Methyl 5-[(diethylamino)methyl]-2-furoate is unique due to the presence of the diethylaminomethyl group, which imparts specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-(diethylaminomethyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-12(5-2)8-9-6-7-10(15-9)11(13)14-3/h6-7H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPZAHMZYQRBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358783 |
Source
|
Record name | methyl 5-[(diethylamino)methyl]-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24653-40-5 |
Source
|
Record name | methyl 5-[(diethylamino)methyl]-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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